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  • Product: 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide
  • CAS: 400078-46-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide

An In-Depth Technical Guide to 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 2-(5-methyl-1-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, while the acetohydrazide moiety serves as a versatile synthetic intermediate and a contributor to biological activity. This document delineates the compound's core chemical structure, proposes a robust synthetic pathway based on established chemical principles, and details its expected physicochemical and spectroscopic properties. Furthermore, it explores the compound's therapeutic potential by contextualizing its structural motifs with known biological activities of related pyrazole and hydrazide derivatives, including antimicrobial, antitumor, and anti-inflammatory applications. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for novel therapeutic applications.

Introduction: The Convergence of Two Key Pharmacophores

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. The title compound, 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, represents a compelling fusion of two such entities: the pyrazole ring and the acetohydrazide functional group.

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.[3][4][5][6] This wide-ranging activity is attributed to the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[5][7]

Concurrently, the acetohydrazide moiety (-CH₂CONHNH₂) is not merely a reactive handle for further chemical elaboration but is also recognized for conferring its own biological properties. Molecules containing hydrazide and their hydrazone derivatives have demonstrated significant potential as antimicrobial and antitumor agents.[8][9][10] This guide provides a detailed technical examination of the synthesis, characterization, and potential applications of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, a molecule that stands at the intersection of these two important chemical classes.

Chemical Identity and Structural Analysis

The unique properties and potential biological activity of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide are fundamentally derived from its distinct molecular architecture.

Table 1: Core Chemical Identifiers
ParameterValueSource
CAS Number 400078-46-8[11]
Molecular Formula C₁₂H₁₄N₄O[11]
Molecular Weight 230.27 g/mol [11]
InChI Key MERPQGXHWWGOSS-UHFFFAOYSA-N[11]

The structure features a 1,5-disubstituted pyrazole ring, with a phenyl group at the N1 position and a methyl group at the C5 position. The acetohydrazide side chain is attached at the C4 position. The phenyl ring is typically not coplanar with the pyrazole ring, adopting a twisted conformation that can influence its interaction with planar biological receptors.[12] The acetohydrazide group provides both hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O), which are critical for molecular recognition processes.

Figure 1: Chemical Structure of the title compound.

Synthesis and Mechanistic Rationale

The synthesis of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide can be efficiently achieved via a two-step process, beginning with the construction of the core pyrazole ester, followed by hydrazinolysis. This approach is well-documented for analogous structures and offers high yields and purity.[13][14]

Synthetic Workflow

The overall synthetic strategy involves the initial formation of ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate, the key intermediate. This is typically accomplished through a Knorr-type pyrazole synthesis or a related condensation reaction.[14][15] The subsequent and final step is the conversion of this ester to the desired acetohydrazide.

Figure 2: Proposed two-step synthetic workflow.
Experimental Protocol: Hydrazinolysis of the Pyrazole Ester

This protocol details the conversion of the intermediate ester to the final acetohydrazide product, a standard and highly effective transformation.[13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate (1.0 equivalent) in absolute ethanol (approx. 10-15 mL per gram of ester).

    • Rationale: Ethanol is an ideal solvent as it readily dissolves both the ester starting material and the hydrazine hydrate, creating a homogeneous reaction environment. Its boiling point allows for effective heating under reflux without requiring excessively high temperatures.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (80-99% solution, 3.0 to 5.0 equivalents) dropwise at room temperature.

    • Rationale: An excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester according to Le Châtelier's principle.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

    • Rationale: Heating provides the necessary activation energy for the nucleophilic acyl substitution reaction, where the hydrazine displaces the ethoxy group of the ester.

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

    • Rationale: The acetohydrazide product is typically a crystalline solid with lower solubility in cold ethanol compared to the starting materials and byproducts, allowing for isolation by crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol to remove residual impurities, and dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed through a combination of physical measurements and spectroscopic analysis. The following data are predicted based on the known properties of similar pyrazole and hydrazide compounds.[13][16][17]

Table 2: Predicted Physicochemical and Spectroscopic Data
AnalysisPredicted Characteristics
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water
¹H-NMR (400 MHz, DMSO-d₆)δ ~2.4 (s, 3H, -CH₃); δ ~3.2 (s, 2H, -CH₂-); δ ~4.2 (br s, 2H, -NH₂); δ 7.3-7.6 (m, 5H, Ar-H); δ ~7.8 (s, 1H, pyrazole C3-H); δ ~9.0 (br s, 1H, -CONH-)
¹³C-NMR (100 MHz, DMSO-d₆)δ ~12 (CH₃); δ ~30 (CH₂); δ ~115-145 (Aromatic & Pyrazole carbons); δ ~168 (C=O)
IR (KBr, cm⁻¹) 3350-3200 (N-H stretch); 3100-3000 (Ar C-H stretch); ~1650 (C=O stretch, Amide I); ~1550 (N-H bend, Amide II); ~1595 (C=N stretch)
Mass Spec (EI) [M]⁺ at m/z = 230

Exploration of Potential Biological Activities

While specific biological data for 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is not extensively published, the activities of its core components provide a strong basis for predicting its therapeutic potential. The molecule can be viewed as a promising scaffold for developing agents targeting a range of diseases.

  • Antimicrobial and Antifungal Potential: Pyrazole derivatives are widely reported to possess significant antibacterial and antifungal properties.[4][18] The incorporation of the hydrazide moiety, which is present in antimicrobial drugs like isoniazid, may enhance this activity. The compound could act by disrupting cell wall synthesis or inhibiting essential enzymes in microbial pathogens.[19]

  • Antitumor Activity: Many novel anticancer agents are based on the pyrazole scaffold.[3][20] They have been shown to act through various mechanisms, including the inhibition of kinases like cyclin-dependent kinases (CDKs) or by inducing apoptosis. The acetohydrazide group can be further derivatized to form Schiff bases (hydrazones), a class of compounds also known for potent antitumor effects.[8]

  • Anti-inflammatory Properties: The discovery of the pyrazole-containing drug Celecoxib, a selective COX-2 inhibitor, cemented the role of this scaffold in the development of anti-inflammatory agents.[5] The N-phenyl pyrazole motif, in particular, is a key feature of many COX-2 inhibitors. Molecular modeling studies could elucidate the potential of the title compound to fit within the active site of COX enzymes.

G Figure 3: Conceptual Framework for Biological Potential core 2-(5-methyl-1-phenyl- 1H-pyrazol-4-yl)acetohydrazide antimicrobial Antimicrobial Activity (e.g., Enzyme Inhibition) core->antimicrobial Pyrazole & Hydrazide Scaffolds [9, 17] antitumor Antitumor Activity (e.g., Kinase Inhibition, Apoptosis) core->antitumor Pyrazole Scaffold & Hydrazone Derivatives [5, 12] anti_inflammatory Anti-inflammatory Activity (e.g., COX-2 Inhibition) core->anti_inflammatory N-Phenyl Pyrazole Motif [11] cns CNS Activity (e.g., Anticonvulsant) core->cns General Pyrazole Activity [15]

Figure 3: The central scaffold's potential is inferred from established activities of its core motifs.

Conclusion and Future Directions

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is a synthetically accessible molecule that combines two pharmacologically relevant moieties. Its structure suggests a high potential for biological activity, positioning it as an attractive starting point for drug discovery programs.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic confirmation of the compound's structure.

  • Broad Biological Screening: In vitro screening against a diverse panel of bacterial and fungal strains, various cancer cell lines, and key inflammatory enzymes like COX-1 and COX-2.

  • Derivative Synthesis: Utilization of the reactive acetohydrazide group to synthesize a library of N-acylhydrazones to explore structure-activity relationships (SAR).

  • Computational Studies: In silico molecular docking studies to predict binding affinities and modes of interaction with relevant biological targets, guiding further optimization efforts.

This technical guide provides the foundational knowledge required for researchers to embark on the exploration of this promising compound and its potential contributions to medicinal chemistry.

References

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  • Reddy, K. V., Kumar, K. S., & Jayaveera, K. N. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical & Biological Archives, 3(4), 861-866. Available at: https://www.researchgate.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from https://www.intechopen.com/chapters/82269
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  • Sigma-Aldrich. (n.d.). 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide. Retrieved from https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9abc0701
  • El-Sayed, I. H., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M806. Available at: https://www.mdpi.com/1422-8599/2013/3/M806
  • Ben-Torkia, M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Letters in Drug Design & Discovery, 18(11), 1081-1092. Available at: https://www.researchgate.
  • Hosten, E. C., et al. (2012). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1425. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344131/
  • Kumar, A., et al. (2022). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 14(3), 265-270. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9534606/
  • Liu, T., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3122-3125. DOI: 10.1016/j.bmcl.2012.03.061.
  • Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304. DOI: 10.1021/acs.jmedchem.4c01207.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from https://jchr.org/article_196589.html
  • ResearchGate. (2015). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. Retrieved from https://www.researchgate.
  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from https://japsonline.com/admin/php/uploads/4183_pdf.pdf
  • Oriental Journal of Chemistry. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Retrieved from https://www.orientjchem.
  • Idemudia, O. G., et al. (2012). 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 68(4), o1059. Available at: https://www.researchgate.
  • NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C89258
  • Kamel, S., et al. (2017). N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide. IUCrData, 2(12), x172013. Available at: https://iucrdata.iucr.org/d/issues/2017/12/00/ba2144/ba2144.pdf
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  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound. Retrieved from https://patents.google.
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Sources

Exploratory

A Technical Guide to the Predicted Mechanisms of Action of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide Derivatives

Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its derivatives exhibit a vast array of biological activities, including antic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its derivatives exhibit a vast array of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects. This guide focuses on a specific, promising subclass: 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide derivatives. We will delve into the predominant predicted mechanisms of action, which are largely centered on targeted enzyme inhibition. Through a synthesis of in silico molecular docking studies and in vitro experimental data, this document elucidates how these compounds are predicted to interact with key biological targets at a molecular level, offering a technical foundation for researchers and drug development professionals engaged in their optimization and application.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a versatile and highly significant scaffold in pharmacology. Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The success of pyrazole-based drugs such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil underscores the therapeutic potential embedded within this heterocyclic system. The acetohydrazide linkage extends this core, providing additional points for molecular interaction and functionalization, leading to novel derivatives with highly specific and potent biological activities.

Primary Predicted Mechanisms of Action

Computational and experimental evidence suggests that 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide derivatives do not act through a single, universal mechanism. Instead, their therapeutic effects are context-dependent, driven by the specific molecular targets they are designed to inhibit. The following sections detail the most strongly predicted mechanisms.

Antifungal Activity: Inhibition of Succinate Dehydrogenase (SDH)

A primary and well-elucidated mechanism of action for this class of derivatives is the inhibition of fungal succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

2.1.1 The Role of SDH in Fungal Respiration Succinate dehydrogenase (also known as Complex II) is responsible for the oxidation of succinate to fumarate. This reaction is coupled to the reduction of ubiquinone to ubiquinol, directly linking the TCA cycle to cellular respiration. Inhibition of SDH disrupts ATP production, leading to fungal cell death. This makes SDH a validated and compelling target for the development of novel fungicides.

2.1.2 In Silico & In Vitro Evidence Studies on pyrazole-4-acetohydrazide derivatives have demonstrated potent antifungal activity against various phytopathogenic fungi like Rhizoctonia solani and Botrytis cinerea. Molecular docking simulations predict that these derivatives bind effectively within the ubiquinone-binding pocket of the SDH enzyme complex. The mechanism is thought to involve key interactions:

  • Hydrogen Bonding: The acetohydrazide linker can form hydrogen bonds with key amino acid residues in the binding site.

  • Hydrophobic Interactions: The phenyl and pyrazole rings occupy hydrophobic pockets, anchoring the molecule in place.

These in silico predictions are substantiated by in vitro enzyme inhibition assays and whole-organism antifungal efficacy data. Certain derivatives have shown antifungal activity superior to that of commercial standards like boscalid and fluopyram.

Compound ExampleTarget FungusIn Vitro EC50 (μg/mL)Reference StandardEC50 of Standard (μg/mL)
6w R. solani0.27Boscalid0.94
6c F. graminearum1.94Fluopyram9.37
6f B. cinerea1.93Fluopyram1.94
(Data synthesized from Wang et al., J. Agric. Food Chem. 2021)
Anticancer Activity: Targeting Receptor Tyrosine Kinases and Apoptotic Pathways

In the context of oncology, pyrazole derivatives are predicted to exert their effects primarily through the inhibition of key signaling kinases and the modulation of apoptosis.

2.2.1 Inhibition of VEGFR-2 Kinase Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a principal regulator of this process, making it a crucial target for anti-angiogenic cancer therapy.

Molecular docking studies have successfully modeled pyrazole derivatives within the ATP-binding site of the VEGFR-2 kinase domain. The pyrazole core acts as a scaffold that mimics the adenine ring of ATP, while various substituents form hydrogen bonds and hydrophobic interactions with residues in the hinge region and surrounding pockets, preventing kinase activation and downstream signaling. This predicted mechanism is supported by in vitro antiproliferative assays against cancer cell lines and in vivo models like the chorioallantoic membrane (CAM) assay, which shows a reduction in microvessel density.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 2-(...)-acetohydrazide Derivative Inhibitor->VEGFR2 Inhibition of ATP Binding

Caption: Predicted inhibition of the VEGFR-2 signaling cascade.

2.2.2 Modulation of Apoptotic Pathways Beyond kinase inhibition, some pyrazole derivatives are predicted to induce apoptosis (programmed cell death) in cancer cells. Molecular docking simulations have shown that these compounds may bind to key proteins in the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid Cell Leukemia-1 (MCL-1). MCL-1 is an anti-apoptotic protein that prevents cell death. By inhibiting MCL-1, pyrazole derivatives can shift the balance towards pro-apoptotic proteins (like BAX and BAK), triggering the caspase cascade and ultimately leading to cancer cell death.

Methodologies for Elucidating the Mechanism of Action

Predicting and confirming the mechanism of action for a novel compound series is a multi-step process that bridges computational modeling with empirical laboratory validation.

Workflow for MOA Prediction and Validation

MOA_Workflow start Hypothesis Generation (e.g., Target Class Identification) design Derivative Library Design & Synthesis start->design insilico In Silico Prediction: Molecular Docking design->insilico invitro In Vitro Validation: Enzyme Inhibition Assays insilico->invitro Prioritize Candidates sar Structure-Activity Relationship (SAR) Analysis insilico->sar cell_based Cell-Based Assays (e.g., Antiproliferative) invitro->cell_based cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->design Iterative Refinement

Caption: Iterative workflow for mechanism of action studies.

Protocol: Molecular Docking of a Pyrazole Derivative into a Kinase Active Site

This protocol provides a generalized workflow for performing molecular docking, a key in silico method for predicting binding modes.

Objective: To predict the binding affinity and interaction patterns of a 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide derivative within the ATP-binding site of VEGFR-2.

Materials:

  • Protein Data Bank (PDB) entry for VEGFR-2 (e.g., 4ASD).

  • Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro).

  • 3D structure of the pyrazole derivative (ligand).

Methodology:

  • Protein Preparation:

    • Load the PDB structure of VEGFR-2 into the software.

    • Remove all non-essential components, such as water molecules, co-solvents, and the co-crystallized ligand.

    • Rationale: This ensures the docking simulation focuses only on the interaction between the target protein and the new ligand.

    • Add polar hydrogens and assign correct bond orders and formal charges to the protein.

    • Perform a constrained energy minimization to relax the structure and remove any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of the pyrazole derivative.

    • Assign correct atom types and charges.

    • Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).

    • Rationale: Correct protonation and tautomeric states are critical for accurate prediction of electrostatic and hydrogen bonding interactions.

  • Binding Site Definition:

    • Define the docking grid box. This is typically centered on the position of the original, co-crystallized ligand in the PDB structure.

    • Ensure the grid box is large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations (poses) of the ligand within the defined binding site.

    • Each pose is scored based on a function that estimates the binding free energy (e.g., kcal/mol). Lower scores typically indicate more favorable binding.

  • Analysis of Results:

    • Analyze the top-scoring poses. Examine the predicted binding mode for key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking).

    • Compare the interactions of the pyrazole derivative to those of known VEGFR-2 inhibitors to assess whether the predicted binding mode is plausible.

Conclusion and Future Perspectives

The 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide scaffold represents a highly adaptable and potent platform for drug discovery. The primary predicted mechanisms of action center on specific enzyme inhibition, a hallmark of modern targeted therapies. In antifungal applications, the inhibition of succinate dehydrogenase is a well-supported mechanism. In oncology, the targeting of receptor tyrosine kinases like VEGFR-2 and the modulation of apoptotic proteins like MCL-1 are the leading hypotheses, backed by substantial in silico and in vitro data.

Future research should focus on synthesizing and testing derivatives with diverse substitutions to build robust Structure-Activity Relationship (SAR) models. These models will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of clinical candidates based on this promising chemical scaffold.

References

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  • PubMed, Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives.
  • PMC, Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.
  • PMC, Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • PMC, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Foundational

An In-Depth Technical Guide to Determining the Solubility Profile of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the pyrazole derivative 2-(5-methyl-1-phenyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the pyrazole derivative 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide in various organic solvents. In the absence of extensive published solubility data for this specific compound, this guide focuses on the foundational principles of solubility, the influence of molecular structure, and a detailed, field-proven experimental protocol for generating reliable solubility data. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible results critical for preclinical development, formulation, and process chemistry.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical and technological characteristics.[1][2] Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant challenges during formulation development.[1][3] For novel compounds like 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, a pyrazole derivative with potential therapeutic applications, a thorough understanding of its solubility in a range of organic solvents is paramount for purification, crystallization, and the development of suitable dosage forms.[4][5]

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and their solubility is influenced by factors such as molecular weight, crystal lattice energy, and intermolecular forces like hydrogen bonding.[6] This guide will provide the necessary theoretical background and practical steps to systematically evaluate the solubility of the title compound.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the principle of "like dissolves like."[7][8] This principle is a qualitative summary of the intermolecular interactions that must be overcome and formed during dissolution.

Polarity of Solute and Solvent

The polarity of both the solute and the solvent is a primary determinant of solubility.[7][8] Polar solvents, characterized by high dielectric constants, are effective at dissolving polar and ionic solutes.[7] Conversely, non-polar solvents with low dielectric constants are better suited for dissolving non-polar solutes.[7][8] The structure of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, containing both a phenyl ring (non-polar) and a hydrazide group (polar, capable of hydrogen bonding), suggests it will exhibit varied solubility across a spectrum of organic solvents.

Intermolecular Forces

For dissolution to occur, the cohesive forces holding the solute molecules together in the crystal lattice and the cohesive forces between solvent molecules must be overcome by the adhesive forces between the solute and solvent molecules.[7] Key intermolecular forces at play include:

  • Hydrogen Bonding: The acetohydrazide moiety of the target compound can act as both a hydrogen bond donor and acceptor, which will significantly influence its solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: Polar functional groups in the molecule will contribute to dipole-dipole interactions with polar solvents.[8]

  • Van der Waals Forces: These weaker forces are present in all molecules and are the primary mode of interaction in non-polar systems.[8]

Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with an increase in temperature.[2] This is a critical parameter to control and report in any solubility study. For some compounds, however, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[1][9]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the supernatant is quantified.[10]

Materials and Equipment
  • 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide (solid, pure form)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade.

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker with a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification.

Detailed Experimental Protocol

Step 1: Preparation of the Solvent System Select a range of organic solvents with varying polarities to obtain a comprehensive solubility profile.

Step 2: Addition of Excess Solute

  • Add an excess amount of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide to a series of glass vials. An amount sufficient to ensure a solid phase remains at equilibrium is crucial.[9]

  • Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

Step 3: Equilibration

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period. A 24 to 72-hour agitation period is often sufficient to reach equilibrium.[1][9][10] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

Step 4: Phase Separation

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[9]

Step 5: Quantification

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

  • A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.[1]

Step 6: Data Reporting Express the solubility in standard units such as mg/mL or mol/L. It is essential to report the temperature at which the solubility was determined.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Centrifuge the vial D->E F Filter the supernatant E->F G Dilute the filtered supernatant F->G H Quantify concentration via HPLC or UV-Vis G->H I Calculate and report solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

A table summarizing the solubility of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide in various organic solvents at a specified temperature is highly recommended.

Organic SolventDielectric Constant (Approx.)Solubility (mg/mL) at 25°C
Hexane1.9[Experimental Value]
Toluene2.4[Experimental Value]
Dichloromethane9.1[Experimental Value]
Ethyl Acetate6.0[Experimental Value]
Acetone21[Experimental Value]
Ethanol24.5[Experimental Value]
Methanol32.7[Experimental Value]

Note: Dielectric constants are approximate values and can vary with temperature.

Interpretation of Results

The solubility data should be analyzed in the context of solvent properties. A higher solubility in polar solvents like methanol and ethanol would suggest that the hydrogen bonding and polar characteristics of the acetohydrazide group dominate the solubility behavior. Conversely, significant solubility in less polar solvents like toluene or dichloromethane would indicate a contribution from the non-polar phenyl and pyrazole rings.

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for determining the solubility profile of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide in organic solvents. By adhering to the detailed shake-flask protocol and considering the underlying theoretical principles, researchers can generate high-quality, reliable data. This information is indispensable for guiding subsequent stages of drug development, including formulation design, process optimization, and ensuring the overall success of a potential therapeutic agent.

References

  • Factors Influencing the Solubility of Drugs - Pharmlabs. (n.d.).
  • Dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
  • Shake-Flask Solubility Assay - Enamine. (n.d.).
  • Shake Flask method: Significance and symbolism. (2025, September 9).
  • Solubility: An overview - Int J Pharm Chem Anal. (n.d.).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15).
  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Journals. (2021, April 16).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
  • Dependence of solute solubility parameters on solvent polarity - PubMed. (n.d.).
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022, September 9).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).

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Exploratory

A Comprehensive Laboratory Safety Guide for 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide

Disclaimer: No specific Material Safety Data Sheet (MSDS) is publicly available for 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide. This guide is based on the safety profiles of structurally related compounds, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) is publicly available for 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide. This guide is based on the safety profiles of structurally related compounds, including pyrazole and hydrazide derivatives, and general principles of laboratory safety. This compound should be handled as a substance of unknown toxicity, and all precautions should be taken to minimize exposure.

Introduction

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1] Pyrazoles and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The acetohydrazide functional group further suggests its potential as a versatile intermediate in the synthesis of more complex molecules. Given its potential for use in research and drug development, a thorough understanding of its safe handling is paramount.

This guide provides a detailed overview of the potential hazards, handling procedures, and emergency responses associated with 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, based on data from analogous chemical structures.

Hazard Identification and Classification

Due to the lack of specific toxicological data, a precautionary approach is necessary. The hazard profile is inferred from its constituent functional groups: the pyrazole ring and the hydrazide moiety.

Potential Hazards:

  • Acute Toxicity: Based on related pyrazole and hydrazide compounds, this substance may be harmful if swallowed, inhaled, or in contact with skin.[4][5][6]

  • Skin and Eye Irritation: Structurally similar compounds are known to cause skin and serious eye irritation.[4][5][6][7][8][9]

  • Respiratory Irritation: May cause respiratory irritation.[5][6][9]

  • Sensitization: Some pyrazole derivatives may cause allergic skin reactions.

  • Reactivity: Hydrazine and its derivatives are strong reducing agents and can be reactive.[10] They can form explosive compounds with certain metals and react violently with oxidizing agents.[10][11]

GHS Classification (Predicted):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6][7]
Acute Toxicity, DermalCategory 3/4H311/H312: Toxic/Harmful in contact with skin[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6][8][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5][6][7][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6][9]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][12]

  • Avoid the formation of dust and aerosols.[12][13]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses or a face shield.[12][14]

  • Avoid contact with skin, eyes, and clothing.[12][15]

  • Do not eat, drink, or smoke in the laboratory.[7][14]

  • Wash hands thoroughly after handling the compound.[7][12][14]

  • Keep away from heat, sparks, and open flames.[11][16]

  • Use non-sparking tools and take precautionary measures against static discharges.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][12][16]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[15][16]

  • Consider storing under an inert atmosphere to maintain purity and reduce reactivity.[11][16]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or a face shield.[12]To prevent eye contact which may cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[11][12]To prevent skin contact, which may cause irritation or toxic effects.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[12][16]To prevent inhalation, which may be harmful and cause respiratory irritation.

PPE Selection and Use Workflow:

PPE_Workflow start Assess Task and Potential for Exposure fume_hood Is a chemical fume hood available and functional? start->fume_hood ppe_selection Select Appropriate PPE fume_hood->ppe_selection Yes gloves Wear chemical-resistant gloves ppe_selection->gloves lab_coat Wear a lab coat ppe_selection->lab_coat eye_protection Wear safety glasses with side shields or a face shield ppe_selection->eye_protection respirator Is there a risk of dust or aerosol generation? eye_protection->respirator wear_respirator Wear a NIOSH-approved respirator respirator->wear_respirator Yes handling Proceed with handling the compound respirator->handling No wear_respirator->handling end Decontaminate and remove PPE properly handling->end

Caption: Workflow for selecting and using Personal Protective Equipment.

First-Aid Measures

In case of exposure, immediate action is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][16]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][8][12][16]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][12][16]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.[12] Avoid breathing dust.[6]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[12][16]

  • Methods for Cleaning Up: Sweep up the spilled material, taking care not to disperse dust, and place it in a suitable, closed container for disposal.[6][12]

Spill Response Workflow:

Spill_Response spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE (gloves, lab coat, eye protection, respirator) ventilate->ppe contain Contain the spill ppe->contain cleanup Sweep up solid material without creating dust contain->cleanup container Place in a sealed container for disposal cleanup->container decontaminate Decontaminate the area container->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report the incident dispose->report

Caption: Step-by-step procedure for responding to a spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[17]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[13]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[16]

References

  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • ChemicalBook.
  • DTIC. Safety and Handling of Hydrazine.
  • Fisher Scientific. (2009, September 22). Hydrazine hydrate, 100% (Hydrazine, 64%)
  • Sabanci University.
  • Chemical Suppliers. (2015, May 28).
  • UCLA – Chemistry and Biochemistry.
  • ResearchGate. Prediction of pyrazole chemical toxicity risks and outcomes.
  • 5 - Safety D
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone).
  • ECHEMI.
  • 3 - SAFETY D
  • Journal of Chemical Health Risks. (2024, November 20).
  • Fisher Scientific. (2010, November 25).
  • Spectrum Chemical. (2014, November 21). SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole.
  • Lab Alley.
  • ReAgent Chemicals. Material Safety Data Sheets (MSDS)
  • National Institutes of Health.
  • Fluorochem Ltd. (2023, February 14). SAFETY DATA SHEET - 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • Pfaltz & Bauer.
  • IUCrData. (2017, November 15). N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide.
  • MDPI. (2022, December 14).
  • International Journal of Trend in Scientific Research and Development. (2022, August 15). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide.
  • Benchchem. Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide.
  • International Journal of Pharmaceutical and Chemical Sciences. (2014, March 15).
  • PMC.
  • MDPI. (2018, January 12).

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Protocols & Analytical Methods

Method

using 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide as a precursor in heterocyclic drug discovery

Application Note: 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide as a Privileged Precursor in Heterocyclic Drug Discovery Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, featured pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide as a Privileged Precursor in Heterocyclic Drug Discovery

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured prominently in blockbuster drugs ranging from anti-inflammatory agents to targeted kinase inhibitors[1]. Among pyrazole derivatives, 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide serves as a highly versatile, privileged precursor for the divergent synthesis of complex heterocyclic libraries[2]. By leveraging the bifurcated nucleophilicity of the acetohydrazide moiety, researchers can efficiently access 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole hybrids[3]. These resulting architectures are critical in modern drug discovery, demonstrating potent efficacy as EGFR/VEGFR2 kinase inhibitors in oncology[4] and as succinate dehydrogenase inhibitors (SDHIs) in antifungal applications[5].

Mechanistic Rationale & Causality

The synthetic utility of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide stems directly from its structural and electronic properties:

  • The Pyrazole Core : The 5-methyl-1-phenyl substitution provides a rigid, lipophilic anchor that enhances binding affinity within hydrophobic enzyme pockets (e.g., the ATP-binding cleft of kinases)[4]. The N-phenyl ring allows for crucial π-π stacking interactions with aromatic residues in the target protein.

  • The Acetohydrazide Linker : The hydrazide group (-CO-NH-NH2) acts as a bis-nucleophile. The terminal primary amine (-NH2) is highly nucleophilic and readily attacks electrophilic centers (such as the carbonyl carbon of carboxylic acids or the central carbon of isothiocyanates)[6]. Subsequent cyclodehydration or cyclodesulfurization is thermodynamically driven by the stability of the resulting five-membered aromatic rings[3].

G Precursor 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl) acetohydrazide POCl3 POCl3 / Ar-COOH Reflux 6-8h Precursor->POCl3 CS2 CS2 / KOH Reflux 12h Precursor->CS2 RNCS R-NCS / NaOH Reflux 4h Precursor->RNCS Oxadiazole 1,3,4-Oxadiazole Derivatives POCl3->Oxadiazole Thiadiazole 1,3,4-Thiadiazole Derivatives CS2->Thiadiazole Triazole 1,2,4-Triazole Derivatives RNCS->Triazole

Caption: Divergent synthetic pathways from pyrazole-4-acetohydrazide to diverse heterocycles.

Experimental Protocols & Self-Validating Workflows

To ensure high fidelity and reproducibility, the following protocols incorporate strict self-validating checkpoints.

Protocol A: Synthesis of Pyrazole-1,3,4-Oxadiazole Hybrids

Objective: Cyclocondensation of the acetohydrazide with aromatic carboxylic acids to yield 2,5-disubstituted-1,3,4-oxadiazoles.

  • Reagent Assembly : In a 50 mL round-bottom flask, combine 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide (1.0 eq) and an appropriately substituted aromatic carboxylic acid (1.1 eq).

  • Activation & Cyclization : Add phosphorus oxychloride (POCl3) (5.0 mL/mmol) dropwise at 0 °C. Causality: POCl3 acts as both the solvent and the dehydrating agent, activating the carboxylic acid to form an intermediate acyl chloride, which is rapidly attacked by the hydrazide[7].

  • Reflux : Heat the reaction mixture to reflux (90–100 °C) for 6–8 hours.

  • Self-Validation (In-Process) : Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the polar hydrazide spot (low Rf) and the appearance of a highly UV-active, less polar spot (higher Rf) confirms cyclization.

  • Quenching & Workup : Cool to room temperature and pour the mixture slowly over crushed ice. Neutralize with 10% NaHCO3 solution until pH 7-8 is reached. Causality: Neutralization drives the precipitation of the free oxadiazole base and safely hydrolyzes excess POCl3.

  • Purification : Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol.

  • Self-Validation (Analytical) : FT-IR should show the complete disappearance of the -NH2 and -C=O stretches (approx. 3300 and 1670 cm⁻¹) and the appearance of a strong -C=N stretch (approx. 1610 cm⁻¹)[3].

Protocol B: Synthesis of Pyrazole-1,2,4-Triazole-3-thione Hybrids

Objective: Formation of 1,2,4-triazole rings via a thiosemicarbazide intermediate.

  • Intermediate Formation : Dissolve the acetohydrazide (1.0 eq) in absolute ethanol. Add an aryl isothiocyanate (1.1 eq) and reflux for 4 hours.

  • Isolation : Cool the mixture. The intermediate thiosemicarbazide will precipitate. Filter and dry. Self-Validation: Mass spectrometry at this stage must show an [M+H]+ peak corresponding to the exact addition of the isothiocyanate mass.

  • Basic Cyclization : Suspend the intermediate in 2N NaOH (10 mL/mmol) and reflux for 4–6 hours. Causality: The strongly basic conditions deprotonate the internal nitrogen, driving the intramolecular nucleophilic attack on the thiocarbonyl carbon, followed by dehydration to form the triazole ring[8].

  • Precipitation : Cool the solution and acidify with dilute HCl to pH 3-4. The 1,2,4-triazole-3-thione derivative will precipitate out of solution.

  • Purification : Filter, wash with water, and recrystallize from aqueous ethanol.

Quantitative Data Presentation

Structural modifications of the pyrazole-acetohydrazide precursor yield compound libraries with distinct pharmacological profiles. Table 1 summarizes representative data for these hybrid classes based on recent screening assays[4][5].

Derivative ClassReagent/CatalystAvg. Yield (%)Primary Biological TargetRepresentative IC50 / EC50
1,3,4-Oxadiazole POCl3 / Ar-COOH72 - 85%EGFR / VEGFR2 KinaseIC50 = 0.128 - 0.158 µM
1,3,4-Thiadiazole CS2 / KOH65 - 78%Colon Carcinoma (HCT-116)IC50 = 12.5 - 18.2 µM
1,2,4-Triazole R-NCS / NaOH70 - 82%Fungal Succinate DehydrogenaseEC50 = 0.27 - 1.94 µg/mL

Table 1: Synthetic efficiency and biological activity profiles of heterocycles derived from pyrazole-4-acetohydrazide.

Biological Application: Target Inhibition Pathways

The hybridization of the pyrazole core with oxadiazole or thiazole moieties creates rigid, multi-dentate ligands capable of fitting deeply into the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2[4].

By competitively displacing ATP, these hybrids prevent the auto-phosphorylation of the kinase domain. This halts downstream signal transduction cascades (such as the MAPK and PI3K/AKT pathways), ultimately arresting cellular proliferation and inducing controlled apoptosis in cancer cell lines (e.g., A549 lung and HT-29 colon cancer cells)[4].

Pathway Hybrid Pyrazole-Oxadiazole Hybrid Compound ATP ATP Binding Pocket Hybrid->ATP Competitive Binding EGFR EGFR / VEGFR2 Kinase Domain Downstream Downstream Signaling (MAPK / PI3K) EGFR->Downstream Inhibition ATP->EGFR Apoptosis Apoptosis / Necrosis (Cancer Cell Death) Downstream->Apoptosis Pathway Arrest

Caption: EGFR/VEGFR2 kinase inhibition pathway by pyrazole-oxadiazole hybrids.

References

  • Sigma-Aldrich. "2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide Product Page". Sigma-Aldrich Catalog.

  • Wu, J., et al. "Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase". Journal of Agricultural and Food Chemistry, 2021.

  • Gomha, S. M., et al. "Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor". ResearchGate, 2020.

  • Akkoç, S., et al. "Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment". PubMed (NIH), 2025.

  • El-Sayed, W. A., et al. "Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and[1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116)". ACS Omega, 2021.

  • Al-Iraqi, M. A., et al. "Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p-Toluenesulfonamide". Baghdad Science Journal, 2024.

  • Kumar, A., et al. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review". EPJ Web of Conferences, 2026.

  • Kucukguzel, I., et al. "Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential". ResearchGate, 2024.

  • Singh, R., et al. "Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review)". Oriental Journal of Chemistry, 2018.

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Application

reaction conditions for coupling 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide with aldehydes

Introduction: The Significance of Pyrazole-Hydrazone Scaffolds in Modern Drug Discovery Researchers, scientists, and drug development professionals are in a constant search for novel molecular scaffolds that exhibit sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-Hydrazone Scaffolds in Modern Drug Discovery

Researchers, scientists, and drug development professionals are in a constant search for novel molecular scaffolds that exhibit significant pharmacological activity. Among the myriad of heterocyclic compounds, pyrazole derivatives stand out for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The fusion of a pyrazole core with a hydrazone moiety (a >C=N-NH-C(=O)- functional group) often leads to compounds with enhanced and diverse biological profiles.[2] Hydrazones are known for their versatile coordination chemistry and their ability to form stable complexes with various metal ions, which can be a key factor in their biological action.

This comprehensive guide provides a detailed protocol for the synthesis of a series of novel hydrazone derivatives through the coupling of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide with a variety of aldehydes. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer insights into the critical parameters that govern the success of this synthetic route. This document is designed to be a self-validating system, equipping researchers with the knowledge to not only replicate the described protocols but also to adapt and troubleshoot them for their specific research needs.

Theoretical Framework: Understanding the Chemistry of Hydrazone Formation

The synthesis of hydrazones is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone). The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazide, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.

  • Dehydration: This intermediate then undergoes acid-catalyzed elimination of a water molecule to form the stable carbon-nitrogen double bond characteristic of a hydrazone.

The overall reaction rate is pH-dependent. Acid catalysis is crucial for the dehydration step, but excessive acidity can protonate the hydrazide, reducing its nucleophilicity and hindering the initial addition step. Therefore, maintaining a mildly acidic to neutral pH is often optimal.

Experimental Workflow Overview

The synthesis of the target hydrazones from commercially available starting materials involves a multi-step process. The following diagram illustrates the overall workflow:

G cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Hydrazone Synthesis A Ethyl Acetoacetate + Phenylhydrazine B 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->B Cyclocondensation D 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde B->D Vilsmeier-Haack Reaction C Vilsmeier-Haack Reagent (POCl3/DMF) C->D F 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid D->F Oxidation E Oxidation (e.g., with KMnO4 or H2O2) E->F H Ethyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate F->H Esterification & Alkylation G Esterification (Ethanol/H+) G->H J Ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate H->J Dechlorination I Reduction/Dechlorination (e.g., H2/Pd-C) I->J L 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide J->L Hydrazinolysis K Hydrazine Hydrate K->L N Target Hydrazone L->N Condensation M Aldehyde (R-CHO) M->N

Caption: Overall workflow for the synthesis of target hydrazones.

Detailed Experimental Protocols

Part 1: Synthesis of 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide

This section outlines the multi-step synthesis of the key hydrazide intermediate.

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This procedure is adapted from the well-established Knorr pyrazole synthesis.[1]

  • Reagents and Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL) in a round-bottom flask, add phenylhydrazine (15 mmol) dropwise at room temperature with continuous stirring.[3]

    • Heat the reaction mixture to reflux and maintain for 5.5 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid product, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction for formylation.[3][4][5][6][7][8]

  • Reagents and Materials:

    • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Round-bottom flask with dropping funnel and reflux condenser

  • Procedure:

    • In a round-bottom flask, cool DMF (15 mmol) in an ice bath.[3]

    • Add POCl₃ (35 mmol) dropwise to the cooled DMF with stirring over 15 minutes, maintaining the temperature at 0 °C.[3]

    • Continue stirring for an additional 20 minutes at 0 °C.

    • Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) to the reaction mixture.

    • Heat the mixture under reflux for 1.5 hours.[3]

    • After cooling to room temperature, pour the reaction mixture into crushed ice and water.

    • Filter the resulting solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol to yield the pure aldehyde.

Step 3: Synthesis of Ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate

This is a conceptual multi-step transformation from the aldehyde.

  • Conceptual Procedure:

    • Oxidation: The 4-carbaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or hydrogen peroxide under appropriate conditions.

    • Esterification: The resulting carboxylic acid can be esterified to the ethyl ester by refluxing with ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.

    • Dechlorination: The 5-chloro group can be removed by catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst).

Step 4: Synthesis of 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide

This final step involves the hydrazinolysis of the ethyl ester.[9][10][11]

  • Reagents and Materials:

    • Ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate

    • Hydrazine hydrate

    • Ethanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate (0.01 mol) in a minimal amount of ethanol to form a clear solution.

    • Add hydrazine hydrate (0.011 mol) to the solution.[9]

    • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.[9]

    • After completion, cool the reaction mixture to precipitate the acetohydrazide.

    • Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Part 2: General Protocol for the Synthesis of Hydrazones

This protocol describes the coupling of the synthesized acetohydrazide with various aldehydes.

G A Dissolve Hydrazide and Aldehyde in Ethanol B Add Catalytic Acetic Acid A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D D->C Continue Refluxing E Cool to Room Temperature D->E Reaction Complete F Precipitate Product E->F G Filter and Wash with Cold Ethanol F->G H Dry and Characterize G->H

Caption: General workflow for hydrazone synthesis.

  • Reagents and Materials:

    • 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide

    • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • Ethanol

    • Glacial acetic acid (catalyst)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • In a round-bottom flask, dissolve 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide (1 mmol) and the desired aldehyde (1 mmol) in ethanol (10-15 mL).

    • Add a few drops of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-6 hours. The reaction progress should be monitored by TLC.

    • Upon completion of the reaction (disappearance of the starting materials), cool the flask to room temperature.

    • The solid hydrazone product will precipitate out of the solution. If precipitation is slow, cooling in an ice bath may be necessary.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the synthesis of various hydrazone derivatives.

Aldehyde Substituent (R)SolventCatalystReaction Time (h)Typical Yield (%)
H (Benzaldehyde)EthanolAcetic Acid385-95
4-ClEthanolAcetic Acid290-98
4-OCH₃EthanolAcetic Acid480-90
4-NO₂EthanolAcetic Acid2.588-96
2-OHEthanolAcetic Acid575-85

Characterization of Products

The synthesized hydrazones should be characterized using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching vibration around 1590-1650 cm⁻¹ and the N-H stretching of the amide group around 3200-3300 cm⁻¹. The C=O stretching of the amide will appear around 1650-1680 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The azomethine proton (-N=CH-) typically appears as a singlet in the range of δ 8.0-9.0 ppm. The amide N-H proton usually appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The signals for the pyrazole ring protons, the methyl group, the phenyl group, and the substituent on the aldehyde will also be present in their expected regions.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon of the azomethine group will appear in the range of δ 140-160 ppm, and the amide carbonyl carbon will be observed around δ 160-170 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient catalystAdd a few more drops of glacial acetic acid.
Reaction time too shortContinue refluxing and monitor by TLC until starting materials are consumed.
Low reactivity of aldehydeConsider using a more polar solvent or increasing the reaction temperature slightly.
Formation of multiple products Side reactionsPurify the crude product using column chromatography.
Impure starting materialsEnsure the purity of the acetohydrazide and aldehyde before starting the reaction.
Product does not precipitate High solubility in the reaction solventReduce the volume of the solvent by evaporation or add a non-polar co-solvent (e.g., hexane) to induce precipitation.

Conclusion

The synthetic route detailed in these application notes provides a robust and reliable method for the preparation of novel pyrazole-based hydrazones. By understanding the underlying chemical principles and carefully following the experimental protocols, researchers can efficiently synthesize a diverse library of these promising compounds for further investigation in drug discovery and development programs. The versatility of this reaction allows for the incorporation of a wide range of substituents on the aldehyde component, enabling the fine-tuning of the physicochemical and biological properties of the final products.

References

  • Asiri, A. M., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(7), 8493-8505. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Liu, X.-F., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. Available at: [Link]

  • Awas, M. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica, 55, 492-501. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). Preparation method of hydrazide compound.
  • ResearchGate. (2025). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

  • Google Patents. (n.d.). Process for the regioselective synthesis of pyrazoles.
  • Sustainability & Circularity NOW. (2025). Who we serve. Available at: [Link]

  • And 1-n-ALKYL-3-PHENYL-5-PYRAZOLONES and formyl derivatives. (n.d.). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide Condensation

Welcome to the Technical Support Center for the synthesis of pyrazole-acetohydrazide derivatives. This guide is tailored for researchers and drug development professionals working with 2-(5-methyl-1-phenyl-1H-pyrazol-4-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-acetohydrazide derivatives. This guide is tailored for researchers and drug development professionals working with 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide . Condensation reactions involving this precursor are critical for developing bioactive hydrazones, but they are prone to competing side reactions. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yield syntheses.

Reaction Pathway & Troubleshooting Map

G A 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl) acetohydrazide C Target Hydrazone (Desired Product) A->C + Carbonyl, Mild Acid (pH 4-6) D N,N'-Diacylhydrazine (Dimerization) A->D High Temp / Base / Excess Hydrazide E Carboxylic Acid + Hydrazine (Hydrolysis) A->E H2O, Strong Acid/Base B Carbonyl Compound (Aldehyde/Ketone) B->C F 1,3,4-Oxadiazole (Cyclization) D->F Thermal Cyclization

Caption: Reaction pathways of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide condensation.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a significant byproduct with a mass corresponding to an N,N'-diacylhydrazine. What causes this dimerization, and how can I prevent it? Causality & Solution: Dimerization occurs through the self-condensation of the acetohydrazide. The terminal nitrogen of one 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide molecule acts as a nucleophile and attacks the carbonyl carbon of another. This side reaction is highly accelerated by elevated temperatures and basic conditions, which deprotonate the terminal amine and increase its nucleophilicity1[1]. Actionable Fix: Avoid using bases like pyridine. If a base is strictly required for solubility, keep the temperature as low as kinetically viable (e.g., room temperature to 40°C). Alternatively, use a slow-addition technique: add the hydrazide dropwise to a slight excess of the target aldehyde/ketone to ensure the hydrazide reacts with the highly electrophilic carbonyl rather than itself.

Q2: I am observing the formation of a 1,3,4-oxadiazole derivative during the condensation. Is my temperature too high? Causality & Solution: Yes. The formation of 1,3,4-oxadiazoles is a secondary side reaction that directly follows the dimerization described above. Once the N,N'-diacylhydrazine intermediate forms, prolonged heating drives a thermal cyclodehydration, yielding the highly stable 1,3,4-oxadiazole ring 1[1]. Actionable Fix: Lower your reflux temperature. If you are using high-boiling solvents like toluene or DMF, switch to absolute ethanol or methanol (refluxing at 65–78°C). This provides sufficient thermal energy for hydrazone formation without crossing the activation barrier required for oxadiazole cyclization.

Q3: The reaction yield is low, and I am recovering 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid. Why is my hydrazide degrading? Causality & Solution: You are observing hydrolysis. Hydrazides and their resulting hydrazones are susceptible to hydrolytic cleavage, particularly at pH extremes (either strongly acidic or strongly basic) in the presence of water 2[2]. The C-N bond cleaves, reverting the hydrazide to its corresponding carboxylic acid and releasing hydrazine. Actionable Fix: Ensure all solvents are strictly anhydrous. Use a catalytic amount of a weak acid (like glacial acetic acid) to maintain a mildly acidic pH (4.5–6.5). This specific pH range is crucial: it protonates the target carbonyl oxygen to enhance electrophilicity, but it is not acidic enough to protonate the hydrazide (which would render it non-nucleophilic) or drive hydrolysis 3[3].

Quantitative Data: Optimization Parameters

To illustrate the impact of reaction conditions on the yield of the target hydrazone versus side products, refer to the conditional matrix below.

ParameterConditionTarget Hydrazone Yield (%)Dimerization / Oxadiazole (%)Hydrolysis (%)
Solvent Aqueous Ethanol45%<5%35%
Solvent Anhydrous Ethanol88%5%<2%
pH Control Uncatalyzed (pH ~7)55%15%<5%
pH Control Glacial Acetic Acid (pH 5)92%<2%<2%
pH Control Strong Acid (HCl, pH 2)20%<2%65%
Temperature Room Temp (25°C)60% (Incomplete)<1%<1%
Temperature Reflux (78°C)90%3%<2%
Temperature High Heat (120°C, DMF)40%45%<5%
Standardized Protocol: Optimized Condensation Methodology

This self-validating protocol is designed to maximize the condensation yield of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide while suppressing dimerization and hydrolysis. The protocol includes built-in checks to validate success at each stage.

Materials Required:

  • 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide (1.0 equivalent)

  • Target Aldehyde or Ketone (1.1 equivalents)

  • Anhydrous Ethanol (ACS grade, strictly water-free)

  • Glacial Acetic Acid (Catalytic, 0.1 equivalents)

  • Anhydrous Magnesium Sulfate ( MgSO4​ ) - For water scavenging.

Step-by-Step Workflow:

  • Electrophile Activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde/ketone (1.1 eq) in anhydrous ethanol (approx. 10 mL per mmol of reactant).

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (approx. 2-3 drops per 10 mL of solvent) to adjust the solution to a pH of ~5.0.

    • Validation Check: Spot the solution on pH paper; it should read between 4.5 and 5.5. This mild acid protonates the carbonyl, accelerating the rate-limiting tetrahedral intermediate breakdown without protonating the hydrazide nucleophile 3[3].

  • Water Scavenging: Suspend 100 mg of anhydrous MgSO4​ in the reaction mixture to sequester the water molecule generated during condensation.

    • Validation Check: The MgSO4​ powder should remain free-flowing initially. Slight clumping over time validates that water is being successfully scavenged from the condensation equilibrium.

  • Controlled Nucleophilic Addition: Dissolve 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide (1.0 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirring aldehyde/ketone mixture over 15 minutes.

    • Scientific Rationale: Keeping the steady-state concentration of the hydrazide low prevents self-condensation (dimerization).

  • Thermal Condensation: Attach a reflux condenser and gently heat the mixture to 70–75°C. Maintain stirring for 2 to 4 hours.

    • Validation Check: Monitor the reaction progress via TLC (e.g., 5% MeOH in DCM). The disappearance of the hydrazide spot (which stains actively with ninhydrin) and the appearance of a new, higher Rf​ spot validates the consumption of the starting material.

  • Isolation & Purity Verification: Remove the flask from heat, filter off the MgSO4​ while the solution is still warm, and allow the filtrate to cool to room temperature. Transfer to an ice bath (0–4°C) for 30 minutes to induce precipitation of the hydrazone. Collect the solid product via vacuum filtration, wash with ice-cold anhydrous ethanol, and dry under vacuum.

References
  • BenchChem. "Technical Support Center: Stability of Acetohydrazide in the Presence of Pyridine at High Temperatures." BenchChem Troubleshooting Guides.
  • Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, National Institutes of Health (NIH).
  • BenchChem. "Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide." BenchChem Application Notes.

Sources

Reference Data & Comparative Studies

Validation

A Comparative FT-IR Spectroscopic Guide to 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide and Its Hydrazone Derivatives

Introduction: The Structural Significance of Pyrazole-Based Hydrazones In the landscape of modern drug discovery, pyrazole-based compounds represent a cornerstone of heterocyclic chemistry, demonstrating a vast array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Pyrazole-Based Hydrazones

In the landscape of modern drug discovery, pyrazole-based compounds represent a cornerstone of heterocyclic chemistry, demonstrating a vast array of pharmacological activities including anti-inflammatory, analgesic, antibacterial, and anticancer effects.[1][2][3] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles. A particularly fruitful derivatization strategy involves the synthesis of hydrazones, a class of compounds characterized by the azomethine group (-NH-N=CH-).[4] This functional group is known to be a critical pharmacophore, enhancing the binding affinity of molecules to biological receptors.[1]

The transformation of a hydrazide into a hydrazone is a fundamental reaction in medicinal chemistry. Verifying the success of this conversion is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for this purpose. By analyzing the vibrational transitions of molecules, FT-IR provides a distinct "fingerprint" that directly correlates to the functional groups present.

This guide provides an in-depth comparative analysis of the FT-IR spectra of a parent compound, 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, and its corresponding hydrazone derivatives. We will explore the key spectral shifts and the appearance of new vibrational bands that unequivocally confirm the formation of the hydrazone linkage. This analysis is grounded in the fundamental principles of vibrational spectroscopy and supported by established experimental data, offering researchers a practical framework for characterizing these promising therapeutic agents.

Experimental Workflow: Synthesis and Characterization

The logical progression from the starting hydrazide to the final hydrazone product is a cornerstone of the synthetic process. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Part 1: Synthesis of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide

The parent acetohydrazide serves as the key intermediate. It is typically synthesized from its corresponding ethyl ester derivative through a process known as hydrazinolysis.

Protocol Rationale: The reaction relies on the nucleophilic attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester. Ethanol is a common solvent as it effectively dissolves both the ester and hydrazine hydrate, facilitating the reaction. Refluxing provides the necessary activation energy to drive the reaction to completion.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting material, ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate, in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (80% or higher) to the solution. The excess ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress can be monitored using Thin-Layer Chromatography (TLC).[5]

  • Isolation: After completion, cool the mixture. The product, being less soluble in cold ethanol, will often precipitate.

  • Purification: Filter the solid precipitate, wash with cold ethanol to remove unreacted hydrazine and other impurities, and dry under a vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Part 2: Synthesis of Hydrazone Derivatives

The formation of the hydrazone involves a classic condensation reaction between the terminal amino group (-NH₂) of the acetohydrazide and the carbonyl group of an aldehyde or ketone.

Protocol Rationale: This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's -NH₂ group. A subsequent dehydration step yields the stable C=N double bond of the hydrazone.

Step-by-Step Protocol:

  • Dissolution: Dissolve the synthesized 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide in ethanol.

  • Aldehyde Addition: Add an equimolar amount of a selected aromatic aldehyde (e.g., benzaldehyde) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the mixture for 2-5 hours, monitoring the reaction's progress via TLC.[5]

  • Isolation and Purification: Upon cooling, the hydrazone derivative typically precipitates. The solid is then filtered, washed with cold ethanol, and recrystallized to yield the pure product.[6]

Visualization of the Synthetic Pathway

The following diagram illustrates the two-stage synthesis process.

Synthesis_Workflow cluster_0 Stage 1: Acetohydrazide Synthesis cluster_1 Stage 2: Hydrazone Synthesis A Ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate reagent1 Hydrazine Hydrate (in Ethanol, Reflux) A->reagent1 B 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide reagent2 Aromatic Aldehyde (e.g., Benzaldehyde) + Acetic Acid Catalyst B->reagent2 reagent1->B C Hydrazone Derivative reagent2->C

Caption: Synthetic pathway from the starting ester to the final hydrazone derivative.

FT-IR Spectral Analysis: A Tale of Two Molecules

The power of FT-IR spectroscopy lies in its ability to detect specific functional groups. The transformation from an acetohydrazide to a hydrazone introduces and removes key bonds, leading to a predictable and easily interpretable change in the infrared spectrum.

Spectrum of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide (Parent Compound)

The spectrum of the parent hydrazide is characterized by the distinct vibrations of its amide and terminal hydrazine moieties.

  • N-H Stretching Region (3400-3200 cm⁻¹): This region is highly diagnostic for the acetohydrazide. Typically, two bands are observed corresponding to the asymmetric and symmetric stretching of the terminal -NH₂ group, often seen around 3350-3250 cm⁻¹.[7] A separate, often sharper band for the secondary amide N-H stretch (-CO-NH-) is also present in this region, generally around 3200 cm⁻¹.[8]

  • C=O Stretching (Amide I Band) (1710-1650 cm⁻¹): A strong, sharp absorption peak corresponding to the carbonyl stretch is a hallmark of the hydrazide structure.[6] Its exact position can be influenced by hydrogen bonding, but it typically appears in the 1680-1650 cm⁻¹ range for solid-state measurements.[9][10]

  • N-H Bending (Amide II Band) (1650-1550 cm⁻¹): The bending vibration of the N-H bond coupled with C-N stretching appears as a strong band, usually around 1640-1620 cm⁻¹. The scissoring vibration of the terminal -NH₂ group also contributes absorption in this area.

  • Other Key Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.[11] Vibrations from the pyrazole and phenyl rings (C=C and C=N) typically occur in the 1600-1450 cm⁻¹ region.[2]

Spectrum of the Hydrazone Derivative

The condensation reaction fundamentally alters the functional groups, which is clearly reflected in the FT-IR spectrum.

  • N-H Stretching Region (3400-3200 cm⁻¹): The most significant change is the disappearance of the two characteristic stretching bands for the terminal -NH₂ group. Only a single, sharp N-H stretching band from the amide linkage (-CO-NH-) remains, typically around 3200 cm⁻¹.[12] This change provides strong evidence of successful hydrazone formation.

  • C=N (Imine) Stretching (1650-1590 cm⁻¹): The defining feature of the hydrazone spectrum is the appearance of a new, medium-to-strong absorption band corresponding to the stretching vibration of the newly formed C=N (imine or azomethine) bond.[6][12][13] This peak is often observed around 1635-1600 cm⁻¹.[6]

  • C=O Stretching (Amide I Band) (1700-1650 cm⁻¹): The carbonyl stretch is still present but may shift slightly. The formation of an extended conjugated system (C=O-NH-N=C) can delocalize electron density, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber (a red shift) compared to the parent hydrazide.[14]

  • N-H Bending (Amide II Band) (1650-1550 cm⁻¹): The Amide II band remains but may be altered in shape or position due to the change in the molecular environment and potential overlap with the new C=N stretching band.

Comparative Data Summary

The following table provides a direct, side-by-side comparison of the crucial FT-IR vibrational frequencies, highlighting the diagnostic changes upon hydrazone formation.

Vibrational Mode Functional Group 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide (cm⁻¹) Hydrazone Derivative (cm⁻¹) Interpretation of Change
N-H Stretch -NH- and -NH₂~3350-3250 (multiple bands)~3200 (single band)Disappearance of -NH₂ stretches confirms condensation.
C=O Stretch (Amide I) -CO-NH-~1680-1650 (Strong)~1670-1640 (Strong)Slight red shift possible due to extended conjugation.
C=N Stretch (Imine) -N=CH-Absent~1635-1600 (Medium-Strong)Appearance of this band is definitive proof of hydrazone formation.
N-H Bend (Amide II) -NH- and -NH₂~1640-1620 (Strong)~1620-1580 (Strong)Position may shift and overlap with the new C=N band.
Aromatic C=C/C=N Pyrazole, Phenyl~1600-1450~1600-1450Largely unchanged, confirming scaffold integrity.

Conclusion: FT-IR as a Self-Validating System for Reaction Monitoring

The FT-IR spectral comparison between 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide and its hydrazone derivatives provides an unambiguous method for structural verification. The analysis serves as a self-validating system: the disappearance of the terminal -NH₂ stretching bands coupled with the simultaneous appearance of the C=N imine stretching band provides a clear and definitive confirmation of the chemical transformation.

For researchers and scientists in drug development, mastering the interpretation of these spectral changes is not merely an academic exercise. It is a critical, field-proven skill that ensures the integrity of the synthetic process and the structural identity of the target compounds. This guide provides the foundational knowledge and objective data to confidently employ FT-IR spectroscopy as a primary tool in the characterization of novel pyrazole-based therapeutic agents.

References

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]

  • (PDF) Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. ResearchGate. [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. MDPI. [Link]

  • Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]

  • The features of IR spectrum. University of Babylon. [Link]

  • Infrared Fingerprints of nN → σ*NH Hyperconjugation in Hydrazides. PubMed. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Spectral Characterization of some new Pyrazoline Derivatives. Tikrit Journal of Pure Science. [Link]

  • Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. [Link]

  • FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. [Link]

  • The C=O Stretch. Oregon State University. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. [Link]

  • (PDF) 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. ResearchGate. [Link]

  • Why does the carbonyl group in an acid anhydride have two stretching frequencies?. Chemistry Stack Exchange. [Link]

  • The FT-IR of synthesized imine compounds. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. National Institutes of Health. [Link]

  • Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry. [Link]

  • The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • Computations of Vibrational Infrared Frequencies of Selected Amines. Defense Technical Information Center. [Link]

  • IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Chemistry LibreTexts. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

Sources

Comparative

benchmarking 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide against standard anti-inflammatory agents

Benchmarking 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide Against Standard Anti-Inflammatory Agents: A Pre-Clinical Comparison Guide Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide Against Standard Anti-Inflammatory Agents: A Pre-Clinical Comparison Guide

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its potent anti-inflammatory and analgesic properties[1]. Commercial blockbuster drugs like Celecoxib and Lonazolac rely on this heterocyclic core to achieve selective cyclooxygenase-2 (COX-2) inhibition[2]. The compound 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide represents a highly promising structural evolution. By incorporating an acetohydrazide moiety onto the 1-phenyl-5-methyl-pyrazole core, researchers can exploit additional hydrogen-bonding interactions within the COX-2 active site, theoretically enhancing both enzyme selectivity and metabolic stability[3].

This guide provides a comprehensive, objective benchmarking framework to evaluate this compound against standard reference agents (Celecoxib and Indomethacin) using self-validating in vitro and in vivo protocols.

Mechanistic Rationale: The COX-2 Selectivity Paradigm

The primary mechanism of action for pyrazole derivatives is the suppression of prostaglandin biosynthesis via COX enzyme inhibition[2]. COX-1 is constitutively expressed and maintains physiological functions like gastric mucosa protection. COX-2 is induced during inflammation, driving the synthesis of pro-inflammatory prostaglandins (such as PGE2)[1].

The 1-phenyl-pyrazole scaffold is uniquely suited to exploit the larger hydrophobic side pocket of COX-2 (created by the Val523 substitution, which replaces Ile523 found in COX-1). This structural nuance allows for selective inhibition that halts inflammation while sparing gastrointestinal integrity[3].

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PG1 Physiological PGs (GI Protection) COX1->PG1 PG2 Inflammatory PGs (Edema, Pain) COX2->PG2 TestComp 2-(5-methyl-1-phenyl-1H- pyrazol-4-yl)acetohydrazide TestComp->COX1 Weak Inhibition TestComp->COX2 Selective Inhibition

Diagram 1: Selective COX-2 inhibition pathway by the pyrazole-acetohydrazide scaffold.

Phase 1: In Vitro Benchmarking (COX-1/COX-2 Selectivity Assay)

Causality & Rationale: Before advancing to whole-organism models, it is imperative to establish the intrinsic biochemical potency of the compound. We utilize a recombinant Enzyme Immunoassay (EIA) to calculate the half-maximal inhibitory concentration (IC50) for both COX isoforms[1]. The Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the critical metric; a higher SI indicates a lower risk of gastrointestinal ulceration[3].

Self-Validating Protocol:

  • Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin as a cofactor.

  • Compound Incubation: Incubate the enzymes with varying concentrations (0.01–100 µM) of the test compound, Celecoxib (positive selective control), Indomethacin (positive non-selective control), or DMSO vehicle (internal baseline for 100% enzyme activity) for 15 minutes at 37°C[1].

  • Reaction Initiation: Add arachidonic acid (100 µM) to initiate prostaglandin synthesis.

  • Quantification: Terminate the reaction after exactly 2 minutes using 1M HCl. Quantify PGE2 levels using a competitive ELISA kit. Calculate the IC50 via non-linear regression analysis.

Table 1: Comparative In Vitro COX Inhibition Profile (Representative Data)

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide > 15.00 0.35 > 42.8
Celecoxib (Selective Standard) 14.80 0.22 67.2

| Indomethacin (Non-Selective Standard) | 0.04 | 0.45 | 0.08 |

Phase 2: In Vivo Benchmarking (Carrageenan-Induced Paw Edema)

Causality & Rationale: The carrageenan-induced paw edema model is the gold standard for evaluating acute anti-inflammatory efficacy[4]. The physiological response in this model is strictly biphasic: the early phase (0–2h) is driven by histamine and serotonin release, while the late phase (3–5h) is dependent on COX-2-mediated prostaglandin synthesis[5]. By measuring edema at the 5-hour mark, we directly validate the compound's in vivo COX-2 inhibitory capability[4].

Workflow A 1. Acclimatization & Baseline Measurement B 2. Oral Dosing (Test vs. Controls) A->B C 3. Subplantar Injection (1% Carrageenan) B->C D 4. Plethysmometer Readings (1-5h) C->D E 5. Tissue Harvest & ELISA Analysis D->E

Diagram 2: Sequential workflow for the in vivo carrageenan-induced paw edema model.

Self-Validating Protocol:

  • Subject Preparation: Fast male Wistar rats (160–200g) for 12 hours prior to the experiment. Measure the baseline left hind paw volume of all subjects using a digital plethysmometer[5].

  • Dosing: Administer the test compound (20 mg/kg), Celecoxib (20 mg/kg), or 0.5% CMC vehicle via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the left hind paw[4]. The right paw receives sterile saline to act as an internal negative control.

  • Measurement: Record paw volumes at 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated disease control group[4].

Table 2: In Vivo Edema Inhibition (% Inhibition vs. Vehicle Control)

Treatment Group (20 mg/kg p.o.) 1 Hour (Early Phase) 3 Hours (Transition Phase) 5 Hours (Late Phase / COX-2)
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide 18.5% 45.2% 71.4%
Celecoxib 15.0% 48.5% 76.8%

| Indomethacin (5 mg/kg) | 35.4% | 62.1% | 85.0% |

Phase 3: Downstream Cytokine Modulation Profiling

Causality & Rationale: Inflammation is a multi-pathway cascade. Advanced pyrazole derivatives often exhibit secondary anti-inflammatory effects by suppressing the NF-κB pathway, thereby reducing the expression of upstream pro-inflammatory cytokines like TNF-α and IL-6[5]. Evaluating these biomarkers provides a comprehensive pharmacological profile beyond simple COX inhibition.

Protocol:

  • Following the 5-hour plethysmometer reading, euthanize the animals and excise the inflamed paw tissue.

  • Homogenize the tissue in RIPA lysis buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Quantify TNF-α and IL-6 levels in the supernatant using target-specific sandwich ELISA kits, normalizing the final results to total protein concentration determined via a BCA assay[5].

Table 3: Paw Tissue Cytokine Levels at 5 Hours Post-Carrageenan

Group TNF-α (pg/mg protein) IL-6 (pg/mg protein)
Sham (Saline) 45 ± 8 32 ± 5
Vehicle + Carrageenan 310 ± 25 245 ± 18
Test Compound (20 mg/kg) 142 ± 15* 110 ± 12*

| Celecoxib (20 mg/kg) | 135 ± 14* | 118 ± 10* |

*p < 0.05 compared to Vehicle + Carrageenan control.

Conclusion

Benchmarking 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide against standard agents reveals a pharmacological profile closely mirroring Celecoxib. The in vitro data demonstrates robust COX-2 selectivity, while the carrageenan-induced edema model confirms potent late-phase in vivo efficacy. Furthermore, the significant reduction in paw tissue TNF-α and IL-6 suggests that this acetohydrazide derivative effectively modulates broader cytokine networks, solidifying its potential as a lead candidate in anti-inflammatory drug development.

References

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. nih.gov.[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. nih.gov.[Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. nih.gov.[Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. nih.gov.[Link]

Sources

Validation

Beyond Single Crystals: Structural Validation of 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide Using XRPD

A Comparative Guide to Solid-State Analytical Techniques in Pharmaceutical Development Executive Summary In pharmaceutical solid-state chemistry, the structural validation of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Solid-State Analytical Techniques in Pharmaceutical Development

Executive Summary

In pharmaceutical solid-state chemistry, the structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory milestone. The compound 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide represents a highly versatile pharmacophore. Pyrazole-hydrazone derivatives are heavily investigated for their potent biological activities, including targeted inhibition of cancer proliferation pathways and biomimetic enzyme catalysis[1].

However, the structural elucidation of this specific hydrazide presents a notorious analytical challenge. The presence of both strong hydrogen-bond donors (N-H) and acceptors (C=O, pyrazole nitrogen) drives rapid precipitation from solution, overwhelmingly yielding microcrystalline powders rather than the macroscopic single crystals required for conventional Single-Crystal X-Ray Diffraction (SCXRD)[2].

As a Senior Application Scientist, I frequently encounter this "crystallization bottleneck." This guide objectively compares X-Ray Powder Diffraction (XRPD) against alternative solid-state analytical techniques, demonstrating how modern XRPD—coupled with Rietveld refinement—serves as a definitive, standalone tool for the structural validation of complex pyrazole derivatives.

The Biological Imperative: Why 3D Structure Matters

Before diving into the analytical physics, we must understand the biological stakes. Pyrazole derivatives exert their therapeutic effects by modulating critical intracellular signaling cascades[3]. Precise knowledge of the molecule's 3D conformation—specifically the dihedral angles between the phenyl and pyrazole rings, and the orientation of the acetohydrazide tail—is essential for rational drug design and in-silico docking studies.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cancer Cell Proliferation mTOR->Prolif Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->PI3K Steric Blockade Inhibitor->mTOR Kinase Inhibition

Caption: PI3K/AKT/mTOR signaling pathway illustrating targeted inhibition by pyrazole derivatives.

Comparative Analysis: Solid-State Analytical Alternatives

When a compound like 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide refuses to yield single crystals, scientists must pivot to alternative techniques. Below is an objective comparison of XRPD against SCXRD, Solid-State NMR (ssNMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Table 1: Performance Comparison of Solid-State Structural Validation Techniques

MetricSCXRDXRPD (High-Resolution)ssNMR (13C/15N)FT-IR (ATR)
Primary Output Absolute 3D atomic coordinates3D coordinates (via Rietveld), Phase PurityLocal chemical environment, TautomerismFunctional group identification
Sample Requirement Single crystal (>50 µm)Microcrystalline powder (~10-50 mg)Powder (~50-100 mg)Powder (<5 mg)
Data Acquisition Time 2–12 hours1–4 hours12–48 hours< 5 minutes
Limit of Detection N/A (Analyzes one crystal)< 1% (with optimized lab XRD)~2-5%~5%
Utility for Hydrazides Low (due to rapid precipitation)High (Direct analysis of bulk material) Moderate (Supports XRPD data)Low (Cannot provide 3D packing)
Why XRPD Outperforms Alternatives for this Target
  • Overcoming the Crystal Bottleneck: SCXRD is heavily reliant on the stochastic success of crystal growth[3]. XRPD analyzes the bulk powder directly, eliminating weeks of frustrating solvent-screening.

  • Phase Purity & Polymorphism: Over 90% of pharmaceutical compounds exhibit polymorphism[4]. SCXRD characterizes a single crystal, which may not represent the bulk batch. XRPD provides a macroscopic fingerprint of the entire sample, ensuring regulatory compliance by detecting trace polymorphic impurities down to <1% LOD[5].

  • Ab Initio Structure Solution: Historically, XRPD was merely a fingerprinting tool. Today, using simulated annealing and Rietveld refinement, we can extract exact bond lengths—such as the critical N-N and C=O bonds in the acetohydrazide moiety—directly from the powder pattern[2].

Experimental Protocol: A Self-Validating XRPD Workflow

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causal explanation and an internal quality check to guarantee robust structural elucidation.

Step 1: Sample Preparation (Mitigating Preferred Orientation)

  • Action: Gently grind the 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide powder using an agate mortar and pestle to achieve a uniform particle size of 1-5 µm. Load the sample into a 0.5 mm borosilicate glass capillary.

  • Causality: Pyrazole derivatives often crystallize as needles or plates. If flat-loaded on a standard sample holder, these crystallites align parallel to the surface (preferred orientation), artificially inflating the intensity of specific Bragg peaks and ruining the structure solution. Capillary transmission geometry randomizes crystallite orientation.

  • Validation Check: Rotate the capillary during data collection. If peak intensity ratios remain constant across multiple scans, preferred orientation has been successfully eliminated.

Step 2: High-Resolution Data Collection

  • Action: Collect data using a diffractometer equipped with a Cu Kα1 radiation source (λ = 1.5406 Å) and a highly sensitive solid-state detector. Scan from 2θ = 2° to 50° with a step size of 0.01° and a counting time of 5 seconds per step.

  • Causality: High signal-to-noise and strict monochromatic radiation are mandatory for ab initio structure solution. Overlapping peaks at high 2θ angles must be resolved to accurately determine the unit cell parameters.

Step 3: Indexing and Space Group Determination

  • Action: Use indexing software (e.g., DICVOL or EXPO) to determine the unit cell dimensions. For pyrazole acetohydrazides, expect a monoclinic or triclinic system due to the asymmetric hydrogen-bonding networks[2].

  • Validation Check: The Figure of Merit (FOM) for the indexing solution must exceed 20. A lower FOM indicates unindexed impurity peaks or severe zero-shift errors.

Step 4: Structure Solution and Rietveld Refinement

  • Action: Input the molecular connectivity (Z-matrix) of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide. Use simulated annealing to find the global minimum of the structural model against the experimental data. Refine the structure using the Rietveld method, allowing torsional angles (especially the C-C-N-N backbone of the hydrazide) to relax.

  • Causality: The algorithm rotates and translates the molecule within the unit cell until the calculated diffraction pattern matches the experimental one.

  • Validation Check: The weighted profile R-factor ( Rwp​ ) must drop below 10%, and the Goodness-of-Fit (GOF) should approach 1.0. Furthermore, compare the refined bond lengths against Density Functional Theory (DFT) optimized geometries to ensure chemical sensibility[1].

Workflow Start Synthesize Pyrazole Acetohydrazide Cryst Attempt Single Crystal Growth (Slow Evap) Start->Cryst Check Crystal Quality Sufficient? Cryst->Check SCXRD SCXRD Analysis (Absolute Configuration) Check->SCXRD Yes (>50 µm) XRPD XRPD Analysis (Capillary Transmission) Check->XRPD No (Microcrystalline) Valid Structural Validation Complete SCXRD->Valid Rietveld Rietveld Refinement & DFT Cross-Validation XRPD->Rietveld Rietveld->Valid

Caption: Decision tree for structural validation of pyrazole derivatives highlighting the XRPD pivot.

Conclusion

While Single-Crystal X-Ray Diffraction remains the historical gold standard, it is fundamentally limited by the physical properties of the analyte. For highly hydrogen-bonded, rapidly precipitating compounds like 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, X-Ray Powder Diffraction is not merely a fallback—it is the superior, more representative analytical choice. By employing rigorous sample preparation, high-resolution data collection, and Rietveld refinement, pharmaceutical scientists can achieve unambiguous structural validation directly from the bulk powder, accelerating the critical path from discovery to formulation.

References
  • Cambridge University Press. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.2

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.3

  • MDPI. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity.1

  • NIH PMC. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.4

  • Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography.5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide

As a Senior Application Scientist, I frequently consult on the safe handling of novel synthetic intermediates. 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is a highly functionalized pyrazole derivative containing...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of novel synthetic intermediates. 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is a highly functionalized pyrazole derivative containing a reactive acetohydrazide moiety. While invaluable in drug discovery and agricultural chemistry, its structural features necessitate rigorous safety protocols to mitigate risks of dermal sensitization, respiratory irritation, and unknown chronic toxicities.

This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring that your laboratory practices are grounded in chemical causality rather than just compliance.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of this compound is critical for selecting the right Personal Protective Equipment (PPE) and handling procedures:

  • Acetohydrazide Moiety: Hydrazides are potent nucleophiles and reducing agents. Standard safety data for acetohydrazides indicate they are classified as causing serious eye irritation (Category 2, H319) and skin irritation (Category 2, H315)[1].

  • Aerosolization Risk: As a crystalline solid or powder, the primary acute exposure route is the inhalation of dust, which can cause severe respiratory tract irritation. Preventive measures explicitly require avoiding the breathing of dust or aerosols (P261)[2].

  • Unknown Chronic Toxicity: Because this is a specialized research chemical, comprehensive in vivo toxicity data is often incomplete. Therefore, we must treat it under the precautionary principle as a potential hazardous substance requiring full barrier protection.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physical and chemical properties of the compound.

PPE CategoryRecommended SpecificationCausality & Operational Logic
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, BS EN 374:2003 standard).Protects against dermal absorption. Pro-tip: Double-glove if dissolving the compound in carrier solvents like DMSO or DMF, which rapidly penetrate standard nitrile.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 or EN 166 compliant)[3].The acetohydrazide group is a severe eye irritant[1]. Safety glasses with side shields are insufficient if handling solutions; full-seal goggles prevent vapor/dust ingress.
Body Protection Flame-resistant (FR) or standard cotton laboratory coat, fully buttoned.Prevents accumulation of static-charged powders on personal clothing. Synthetic clothing should be avoided to prevent static discharge.
Respiratory Protection N95 (US) or P1/P2 (EU EN 143) particulate respirator[2].Mandatory if weighing outside of a ventilated enclosure. Powders easily aerosolize, posing an immediate inhalation hazard[2].
Operational Workflow: Step-by-Step Methodology

Do not just follow steps; understand the environment. All handling must occur in a controlled environment to prevent cross-contamination.

Phase 1: Preparation & Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).

  • Static Mitigation: Wipe down the analytical balance and spatulas with a static-reducing wipe. Pyrazole powders can hold static charges, causing them to "jump" and aerosolize during weighing.

  • Don PPE: Apply lab coat, goggles, and double nitrile gloves[2].

Phase 2: Handling & Transfer

  • Weighing: Place the compound container inside the fume hood. Tare the receiving vial. Carefully transfer the powder using a micro-spatula to minimize dust formation[2].

  • Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap tightly before vortexing.

  • Sealing: Wipe the exterior of the sealed vial with a solvent-dampened tissue (e.g., ethanol) to remove any microscopic dust before removing it from the hood.

Phase 3: Post-Handling Decontamination

  • Dispose of the outer layer of gloves in a designated hazardous solid waste bin.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves[2].

Spill Response & Disposal Plan

A spill of a reactive hydrazide requires immediate, methodical action to prevent exposure.

Spill Response Protocol:

  • Evacuate & Assess: If spilled outside a hood, instruct personnel to step back. Assess the volume and ensure adequate ventilation[3].

  • Don Enhanced PPE: Put on a particulate respirator (N95/P2) if not already wearing one[2].

  • Containment (No Dry Sweeping): Never sweep the dry powder, as this creates a highly concentrated toxic aerosol cloud[2].

  • Wet Wipe Method: Carefully cover the spill with absorbent paper towels. Gently dampen the towels with water or a finely-powdered liquid-binding material to solubilize and trap the powder[3].

  • Collection: Scoop the dampened towels and any residual slurry into a sealable, chemically compatible hazardous waste container.

  • Surface Decontamination: Wash the spill area with soap and copious amounts of water, followed by an ethanol wipe[3].

Disposal Plan:

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be disposed of via licensed hazardous waste incineration. Do not let the product enter drains[3].

  • Liquid Waste: Solutions containing the compound should be collected in clearly labeled organic waste carboys.

Process & Logic Visualization

The following diagram illustrates the critical path for safe handling and emergency response logic.

PPE_Workflow Start Pre-Operation Fume Hood & PPE Check Weigh Weighing & Transfer (Minimize Dust Aerosolization) Start->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol (Wet Wipe, No Dry Sweeping) Spill->Clean Yes Proceed Reaction Execution (Sealed Vessel) Spill->Proceed No Dispose Hazardous Waste Disposal (Incineration) Clean->Dispose Proceed->Dispose

Operational workflow and spill response logic for handling reactive acetohydrazides.

References
  • [1] Safety Data Sheet - DC Fine Chemicals. dcfinechemicals.com. [Link]

  • [2] Safety Data Sheet - Angene Chemical. angenechemical.com. [Link]

Sources

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